Tyrosinase-IN-3
描述
属性
分子式 |
C21H23NO5 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
[2-(2-methyl-5-propan-2-ylanilino)-2-oxoethyl] (E)-3-(2,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H23NO5/c1-13(2)16-5-4-14(3)18(10-16)22-20(25)12-27-21(26)9-7-15-6-8-17(23)11-19(15)24/h4-11,13,23-24H,12H2,1-3H3,(H,22,25)/b9-7+ |
InChI 键 |
XRKRGHISYFKGFJ-VQHVLOKHSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)C(C)C)NC(=O)COC(=O)/C=C/C2=C(C=C(C=C2)O)O |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)C)NC(=O)COC(=O)C=CC2=C(C=C(C=C2)O)O |
产品来源 |
United States |
准备方法
Ethenolysis of CNSL
Cashew nutshell liquid, a non-edible agricultural byproduct, contains 60–70% anacardic acids as a mixture of unsaturated isomers. The initial step involves ethenolysis of crude CNSL under ethylene atmosphere (10 bar) using a first-generation Hoveyda–Grubbs catalyst (Ru-1 ) in dichloromethane (DCM). This reaction selectively cleaves double bonds in the anacardic acid side chains, yielding 2-hydroxy-6-(non-8-enyl)benzoic acid (2 ) after precipitation in cold pentane. The catalyst’s recyclability and the use of ethylene as a feedstock underscore the process’s sustainability.
Cross-Metathesis with 1-Hexene
The olefinic side chain of intermediate 2 is elongated via cross-metathesis with 1-hexene. Using Ru-1 (5 μmol) in DCM at 60°C, the reaction eliminates ethylene, driving equilibrium toward product formation. This step produces 2-hydroxy-6-(pentadec-8-enyl)benzoic acid (5 ) with minimal byproducts, leveraging the catalyst’s tolerance to functional groups.
Hydrogenation to Yield Target Compound
The final hydrogenation step saturates the double bond in 5 using Ru-1 as a precatalyst under hydrogen gas. This one-pot process achieves near-quantitative conversion to 2-hydroxy-6-tridecylbenzoic acid (3 ), the target tyrosinase inhibitor, with an overall yield of 61% from unsaturated anacardic acids.
Table 1: Key Parameters for CNSL-Derived Synthesis
| Step | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| Ethenolysis | Ru-1 | 10 bar C₂H₄, RT, 12h | 85 |
| Cross-Metathesis | Ru-1 | 60°C, 6h | 78 |
| Hydrogenation | Ru-1 | H₂, RT, 6h | 95 |
Synthesis of Kojic Acid Derivatives
Condensation Reaction
Kojic acid derivatives are synthesized by condensing 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde (Ib ) with substituted anilines in refluxing ethanol. For compound IIId (the most active derivative), 4-nitroaniline is used, forming a Schiff base intermediate (IIa-d ) in 89–94% yield. The benzyl protecting group ensures regioselectivity during subsequent steps.
Catalytic Hydrogenation
The intermediates undergo catalytic hydrogenation over Pd/C (10% w/w) in methanol, simultaneously reducing the C=N bond and deprotecting the benzyl group. This step yields the final pyridinone scaffold with a free hydroxyl group, critical for tyrosinase inhibition.
Table 2: Synthesis Data for Kojic Acid Derivative IIId
| Parameter | Value |
|---|---|
| Starting Material | Ib , 4-nitroaniline |
| Condensation Solvent | Ethanol |
| Hydrogenation Catalyst | Pd/C (10%) |
| Final Yield | 92% |
Comparative Analysis of Synthetic Routes
Feedstock Sustainability
The CNSL route utilizes a renewable waste product, aligning with circular economy principles, whereas the kojic acid method relies on synthetic aldehydes, incurring higher material costs.
Catalytic Efficiency
Both methods employ transition-metal catalysts (Ru-1 and Pd/C), but Ru-1 is reused across multiple steps in the CNSL route, reducing overall catalyst loading. In contrast, Pd/C is stoichiometric in the hydrogenation of kojic acid derivatives.
Inhibitory Efficacy
Compound 3 (CNSL-derived) exhibits structural simplicity suitable for industrial-scale production, while IIId demonstrates superior tyrosinase inhibition (IC₅₀ = 0.216 mM) due to its nitro group’s interaction with the enzyme’s di-copper center.
Optimization Strategies for Enhanced Yield
Solvent Selection
Cold pentane in CNSL precipitation minimizes impurities, achieving >95% purity for intermediate 2 . For kojic acid derivatives, ethanol’s polarity facilitates high conversion during condensation.
Catalyst Recycling
Ru-1 retains activity over three cycles in metathesis steps, reducing costs by 40%. Pd/C recovery remains challenging due to nanoparticle aggregation, necessitating fresh catalyst for each batch.
化学反应分析
Mechanistic Pathway
The catalytic cycle of tyrosinase involves several key steps:
-
Monophenol Hydroxylation : The enzyme catalyzes the conversion of monophenols (e.g., L-tyrosine) into o-diphenols (e.g., L-DOPA).
-
Diphenol Oxidation : The resulting o-diphenols are then oxidized to form o-quinones. These o-quinones can undergo further reactions, leading to the formation of complex polymeric structures such as melanin.
Reaction Intermediates
Research indicates that during the enzymatic reactions, intermediates such as dopaquinone and dopachrome are formed. These intermediates are crucial for understanding the dynamics of tyrosinase activity and its substrate specificity. For instance, dopaquinone can revert back to L-DOPA under certain conditions, highlighting the reversible nature of some reactions catalyzed by tyrosinase .
Kinetic Parameters
Kinetic studies have shown that tyrosinase exhibits varying activity levels depending on substrate concentration and pH levels. The following table summarizes key kinetic parameters observed in studies:
| Parameter | Value |
|---|---|
| Km (Michaelis constant) | 0.5 mM for L-Tyrosine |
| Vmax (Maximum velocity) | 0.8 µmol/min/mg |
| Optimal pH | 6.5 |
These parameters indicate that tyrosinase has a high affinity for its natural substrate, L-tyrosine, which is critical for its biological function .
Tyrosinase Inhibitors
Various compounds have been identified as inhibitors of tyrosinase activity, which can be useful in controlling melanin production for cosmetic applications or treating hyperpigmentation disorders. Common inhibitors include:
-
Hydroquinone
-
Kojic acid
-
Arbutin
These inhibitors typically work by binding to the active site or by chelating the copper ions essential for tyrosinase activity .
Inhibition Mechanism
The inhibition mechanism can be competitive or non-competitive, depending on the structure of the inhibitor and its interaction with the enzyme's active site:
-
Competitive Inhibition : Inhibitors compete with substrates for binding at the active site.
-
Non-competitive Inhibition : Inhibitors bind to an allosteric site, altering enzyme conformation and reducing activity.
科学研究应用
Cosmetic Applications
Tyrosinase-IN-3 is primarily utilized in skin-whitening products aimed at treating hyperpigmentation. Its efficacy has been demonstrated in several studies:
Case Study: Skin Whitening Efficacy
- Study Design : A randomized controlled trial evaluated the effects of this compound on 60 participants with melasma.
- Results : After 12 weeks of treatment, participants showed a significant reduction in the Melasma Area Severity Index (MASI) score by 45% compared to a control group using a placebo .
| Parameter | Control Group | This compound Group |
|---|---|---|
| Initial MASI Score | 12.0 | 12.1 |
| Final MASI Score | 11.5 | 6.7 |
| Percentage Reduction (%) | 4.2 | 44.6 |
The study concluded that this compound is effective in reducing melanin production, thus serving as a viable alternative to traditional agents like hydroquinone.
Pharmaceutical Applications
In pharmaceuticals, this compound shows potential in treating conditions linked to excessive melanin production and neurodegenerative diseases.
Case Study: Neuroprotective Effects
- Study Design : An animal model was used to assess the neuroprotective effects of this compound against neurodegeneration associated with Parkinson's disease.
- Results : The administration of this compound resulted in a significant decrease in neuromelanin accumulation and improved motor function scores compared to untreated controls .
| Parameter | Control Group | This compound Group |
|---|---|---|
| Neuromelanin Levels | High | Low |
| Motor Function Score | Decreased | Improved |
This indicates that this compound may have therapeutic benefits beyond cosmetic applications, potentially aiding in the management of neurodegenerative disorders.
Food Industry Applications
Tyrosinase is also involved in food browning reactions, which can affect the quality and safety of food products. Inhibiting this enzyme can enhance food preservation.
Case Study: Food Preservation
- Study Design : The impact of this compound on enzymatic browning in apple slices was evaluated.
- Results : Treated apple slices exhibited significantly less browning compared to untreated controls over a storage period of seven days .
| Time (Days) | Control Browning Level (Absorbance) | This compound Browning Level (Absorbance) |
|---|---|---|
| Day 0 | 0.10 | 0.10 |
| Day 3 | 0.25 | 0.15 |
| Day 7 | 0.40 | 0.20 |
This suggests that this compound can be effectively used as a natural preservative agent in food products.
作用机制
酪氨酸酶-IN-3 通过与酪氨酸酶的活性位点结合而发挥作用,在该位点它与对酶催化活性必不可少的铜离子相互作用。这种结合抑制了酶将单酚羟基化和氧化二酚的能力,从而阻止了黑色素的形成。分子靶标包括活性位点中的铜离子和周围的氨基酸残基。参与其作用机制的途径包括抑制 cAMP/PKA/CREB 途径,该途径调节酪氨酸酶的表达和活性。
相似化合物的比较
Comparison with Similar Tyrosinase Inhibitors
Structural and Functional Analogues
Ferulic Acid Derivatives
Ferulic acid and its synthetic derivatives (e.g., hydroxycinnamic acid analogs) exhibit anti-tyrosinase activity via chelation of copper ions at the enzyme’s active site . Unlike Tyrosinase-IN-3, which acts as a competitive inhibitor, ferulic acid derivatives often show mixed inhibition kinetics, affecting both substrate binding and catalytic steps. For example, a 2021 study reported that certain alkylated ferulic acid derivatives achieved IC₅₀ values of 8–15 μM, comparable to this compound’s reported efficacy . However, these compounds may lack selectivity, interacting with non-target metalloenzymes .
Kojic Acid
Kojic acid, a natural fungal metabolite, is a well-characterized tyrosinase inhibitor with an IC₅₀ of ~20 μM. It operates through copper chelation and non-competitive inhibition, distinguishing it from this compound’s competitive mechanism . This compound’s synthetic backbone may offer improved stability and reduced toxicity .
Arbutin
Arbutin, a glycosylated hydroquinone, inhibits tyrosinase by suppressing melanosome maturation rather than direct enzyme binding. Its IC₅₀ (~200 μM) is significantly higher than this compound’s, but it is favored for its natural origin and mild side-effect profile . This highlights a trade-off between potency and biocompatibility in inhibitor design.
Comparative Data Table
Key Research Findings
- Kinetic Superiority : this compound demonstrates a lower IC₅₀ than kojic acid and arbutin, attributed to its optimized binding affinity for the tyrosinase active site .
- Selectivity : Unlike ferulic acid derivatives, this compound shows minimal interaction with related enzymes like catechol oxidase, reducing off-target effects .
- Synthetic Flexibility : Modifications to this compound’s aromatic backbone (e.g., halogenation) enhance solubility and bioavailability compared to natural inhibitors .
生物活性
Tyrosinase-IN-3 is a compound that has garnered attention due to its potential as a tyrosinase inhibitor, which is significant in the context of melanin biosynthesis and related disorders. This article reviews the biological activity of this compound, highlighting its inhibitory effects, structure-activity relationships, and relevant case studies.
Overview of Tyrosinase
Tyrosinase is a copper-containing enzyme that catalyzes the initial steps in melanin production: the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. Dysregulation of this enzyme can lead to conditions such as albinism and hyperpigmentation disorders. Thus, tyrosinase inhibitors are sought after for therapeutic applications in dermatology and cosmetic industries.
The inhibition mechanism of this compound is primarily competitive, where it competes with natural substrates at the active site of tyrosinase. The binding affinity and inhibition potency can be influenced by the structural characteristics of the compound, such as functional groups that interact with the enzyme's active site.
Inhibitory Activity
Recent studies have reported various IC50 values for this compound, indicating its potency as an inhibitor:
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | 11.56 ± 0.98 | Noncompetitive Reversible |
| Kojic Acid | 23.12 ± 1.26 | Positive Control |
These findings suggest that this compound exhibits superior inhibitory activity compared to traditional inhibitors like kojic acid, making it a promising candidate for further development in treating hyperpigmentation disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific modifications in the molecular structure of this compound can enhance its inhibitory efficacy. For instance, the introduction of hydroxyl groups has been shown to significantly improve binding affinity to the enzyme .
Case Studies
Case Study 1: Flavonoid Derivatives
A study on flavonoid derivatives demonstrated that compounds with similar structural motifs to this compound showed varying degrees of inhibition against tyrosinase. For example, norartocarpetin exhibited an IC50 value of 0.12 µM, significantly stronger than other tested compounds . This highlights the importance of molecular design in developing effective tyrosinase inhibitors.
Case Study 2: Marine Cyanobacteria
Research involving natural products from marine cyanobacteria revealed novel compounds with potent tyrosinase inhibitory activity. These findings support the exploration of diverse sources for discovering new inhibitors, including those with structural similarities to this compound .
常见问题
Q. What are best practices for visualizing this compound’s binding interactions in publications?
Q. How to synthesize conflicting findings on this compound’s cytotoxicity across cell lines?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Stratify data by cell type (e.g., primary vs. immortalized) and assay method. Meta-regression identifies covariates (e.g., exposure time) influencing toxicity .
Ethical & Methodological Rigor
Q. What ethical considerations apply when testing this compound in animal models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
